Cas no 1555531-48-0 (4-bromo-2-cyanophenyl chloroformate)

4-bromo-2-cyanophenyl chloroformate 化学的及び物理的性質
名前と識別子
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- Carbonochloridic acid, 4-bromo-2-cyanophenyl ester
- 4-bromo-2-cyanophenyl chloroformate
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- MDL: MFCD25995921
- インチ: 1S/C8H3BrClNO2/c9-6-1-2-7(13-8(10)12)5(3-6)4-11/h1-3H
- InChIKey: MBQWMFGAWWLPOZ-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(OC1=CC=C(Br)C=C1C#N)=O
4-bromo-2-cyanophenyl chloroformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-282735-1.0g |
4-bromo-2-cyanophenyl chloroformate |
1555531-48-0 | 1g |
$1086.0 | 2023-06-04 | ||
Enamine | EN300-282735-5g |
4-bromo-2-cyanophenyl chloroformate |
1555531-48-0 | 5g |
$2028.0 | 2023-09-09 | ||
Enamine | EN300-282735-0.05g |
4-bromo-2-cyanophenyl chloroformate |
1555531-48-0 | 0.05g |
$587.0 | 2023-09-09 | ||
Enamine | EN300-282735-10.0g |
4-bromo-2-cyanophenyl chloroformate |
1555531-48-0 | 10g |
$4667.0 | 2023-06-04 | ||
Enamine | EN300-282735-0.1g |
4-bromo-2-cyanophenyl chloroformate |
1555531-48-0 | 0.1g |
$615.0 | 2023-09-09 | ||
Enamine | EN300-282735-0.5g |
4-bromo-2-cyanophenyl chloroformate |
1555531-48-0 | 0.5g |
$671.0 | 2023-09-09 | ||
Ambeed | A1087002-1g |
4-Bromo-2-cyanophenyl chloroformate |
1555531-48-0 | 95% | 1g |
$612.0 | 2024-04-23 | |
Enamine | EN300-282735-1g |
4-bromo-2-cyanophenyl chloroformate |
1555531-48-0 | 1g |
$699.0 | 2023-09-09 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054733-1g |
4-Bromo-2-cyanophenyl chloroformate |
1555531-48-0 | 95% | 1g |
¥4200.0 | 2024-04-18 | |
Enamine | EN300-282735-5.0g |
4-bromo-2-cyanophenyl chloroformate |
1555531-48-0 | 5g |
$3147.0 | 2023-06-04 |
4-bromo-2-cyanophenyl chloroformate 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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4. Book reviews
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
4-bromo-2-cyanophenyl chloroformateに関する追加情報
Comprehensive Guide to 4-Bromo-2-Cyanophenyl Chloroformate (CAS No. 1555531-48-0): Properties, Applications, and Industry Insights
4-Bromo-2-cyanophenyl chloroformate (CAS No. 1555531-48-0) is a specialized organic intermediate widely utilized in pharmaceutical synthesis, agrochemical production, and advanced material research. This compound belongs to the class of aryl chloroformates, known for their reactivity as acylating agents. With the increasing demand for high-purity chemical intermediates in drug discovery, this compound has garnered significant attention from researchers and manufacturers alike.
The molecular structure of 4-bromo-2-cyanophenyl chloroformate features two highly functional groups: a bromo substituent at the 4-position and a cyano group at the 2-position of the phenyl ring, coupled with a reactive chloroformate moiety. This unique combination enables its use as a versatile building block in cross-coupling reactions and protecting group chemistry. Recent studies highlight its growing importance in peptide modification and bioconjugation techniques, particularly in the development of targeted drug delivery systems.
In the context of green chemistry trends, researchers are exploring solvent-free methods for reactions involving 1555531-48-0, addressing the industry's focus on sustainable synthesis. The compound's stability under controlled conditions makes it suitable for flow chemistry applications, a hot topic in process optimization discussions. Analytical techniques like HPLC-MS and NMR spectroscopy are typically employed for quality control, ensuring the high purity standards required for pharmaceutical applications.
The global market for 4-bromo-2-cyanophenyl chloroformate reflects the expansion of custom synthesis services and contract research organizations. Frequently searched questions include "safety handling procedures for aryl chloroformates" and "storage conditions for 1555531-48-0", indicating users' practical concerns. Proper storage in anhydrous environments at controlled temperatures is essential to maintain the compound's stability and reactivity profile.
From a regulatory perspective, 4-bromo-2-cyanophenyl chloroformate requires careful documentation under REACH compliance frameworks. Manufacturers emphasize batch-to-batch consistency through rigorous quality assurance protocols, responding to the pharmaceutical industry's stringent requirements. The compound's spectral data (IR, NMR) and chromatographic purity specifications are critical parameters for end-users in API synthesis.
Emerging applications in material science include its use as a precursor for functionalized polymers with specific optoelectronic properties. This aligns with current research trends in organic electronics and molecular engineering. The bromo-cyano substitution pattern offers unique possibilities for post-functionalization strategies, making it valuable for designing advanced molecular architectures.
Technical discussions often focus on the compound's reaction kinetics and selectivity patterns when used in multistep syntheses. Recent publications demonstrate its utility in constructing heterocyclic scaffolds, particularly in the development of kinase inhibitors and other biologically active compounds. The electron-withdrawing nature of both substituents significantly influences its reactivity profile in various transformation.
For laboratory handling, standard Schlenk techniques or glove box operations are recommended when working with 1555531-48-0 in sensitive applications. The compound's moisture sensitivity necessitates proper inert atmosphere techniques, a common consideration for many reactive intermediates in modern synthetic chemistry. These practical aspects are frequently addressed in technical datasheets and material safety documentation.
The future outlook for 4-bromo-2-cyanophenyl chloroformate appears promising, with potential expansions into catalysis research and nanomaterial functionalization. As synthetic methodologies continue to evolve, this compound's role in facilitating complex molecular transformations is expected to grow, particularly in medicinal chemistry applications where structural diversity is paramount.
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